molecular formula C6H10ClNS B2985048 (2-Methylthiophen-3-yl)methanamine hydrochloride CAS No. 2172496-26-1

(2-Methylthiophen-3-yl)methanamine hydrochloride

Cat. No.: B2985048
CAS No.: 2172496-26-1
M. Wt: 163.66
InChI Key: OETGCOWRMBRYCD-UHFFFAOYSA-N
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Description

(2-Methylthiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClNS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in various chemical and pharmaceutical research applications. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiophen-3-yl)methanamine hydrochloride generally involves the following steps:

    Starting Material: The synthesis begins with 2-methylthiophene, which undergoes a series of reactions to introduce the methanamine group.

    Reaction with Formaldehyde: 2-methylthiophene is reacted with formaldehyde and hydrogen cyanide to form the intermediate 2-methylthiophen-3-ylacetonitrile.

    Reduction: The nitrile group in 2-methylthiophen-3-ylacetonitrile is then reduced to the corresponding amine using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Hydrochloride Formation: The free amine is finally converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous processes that optimize yield and purity. These methods often use automated systems to control reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylthiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylthiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylthiophen-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in targeted research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2-methylthiophen-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS.ClH/c1-5-6(4-7)2-3-8-5;/h2-3H,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETGCOWRMBRYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172496-26-1
Record name (2-methylthiophen-3-yl)methanamine hydrochloride
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